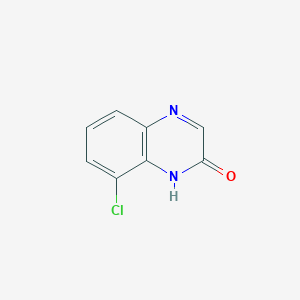

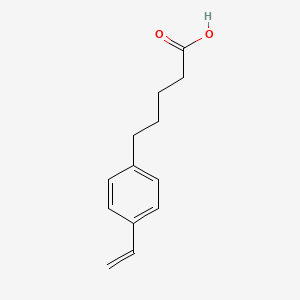

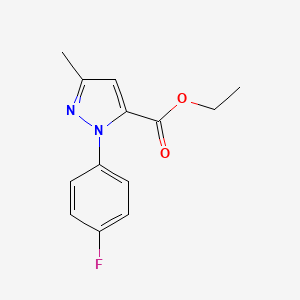

![molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3](/img/structure/B1603221.png)

7-Methoxybenzo[d]thiazole

Descripción general

Descripción

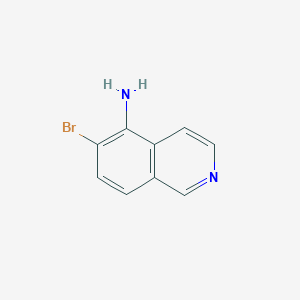

7-Methoxybenzo[d]thiazole (7-MBT) is a heterocyclic aromatic compound that has been widely used in a variety of scientific applications. It is a versatile molecule that has been studied for its ability to act as a ligand, a catalyst, and a drug. 7-MBT is also used in the synthesis of other compounds and has been used in the development of new pharmaceuticals.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity : Zhang et al. (2010) synthesized derivatives of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, starting from 5-methoxybenzo[d]thiazol-2-amine. These compounds demonstrated significant anticonvulsant activity in mice, with some derivatives showing promising therapeutic potential (Zhang et al., 2010).

Anticancer Agents : A study by Lu et al. (2009) identified a series of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents. These compounds were synthesized through structural modifications and showed improved antiproliferative activity against melanoma and prostate cancer cells, suggesting their potential as cancer therapeutics (Lu et al., 2009).

Cell Cycle Regulation and Apoptosis : Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which exhibited anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis through p53 activation in cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Kumbhare et al., 2014).

Inhibition of Neuraminidase : Yilin et al. (2016) synthesized novel compounds that inhibited neuraminidase of the influenza H1N1 virus. Some of these compounds, including ones with the scaffold of 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole, displayed moderate influenza NA inhibitory activity, which is crucial for developing antiviral therapies (Yilin et al., 2016).

- et al. (2019) conducted a study on thiadiazole derivatives synthesized from methyl 4-methoxybenzoate, evaluating their potential as inhibitors against β-glucuronidase enzyme. These compounds showed significant inhibitory activity, suggesting their therapeutic potential in diseases where β-glucuronidase plays a role (Taha et al., 2019).

Synthesis and Structure Analysis : Du and Wu (2020) focused on the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine. The structural analysis provided insights into the stabilization of the crystal structure, contributing to the understanding of molecular interactions in these compounds (Du & Wu, 2020).

Insecticidal Activity : Xian (2011) synthesized a series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines with notable insecticidal activity. This work highlights the potential application of these compounds in agricultural pest control (Xian, 2011).

Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) explored thiazolyl-ethylidene hydrazino-thiazole derivatives for their antimicrobial and anticancer properties. These compounds were effective against various bacteria and showed cytotoxic activities against different cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).

Mecanismo De Acción

Target of Action

7-Methoxybenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, they can act as inhibitors of type II topoisomerases , which are essential enzymes in DNA replication. More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Thiazole derivatives, including this compound, have been found to interfere with quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production in response to changes in population density .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action and stability of many chemical compounds .

Propiedades

IUPAC Name |

7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVJZUXJFJIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618897 | |

| Record name | 7-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2942-12-3 | |

| Record name | 7-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

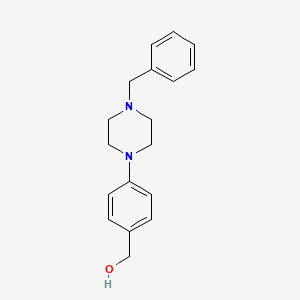

![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)